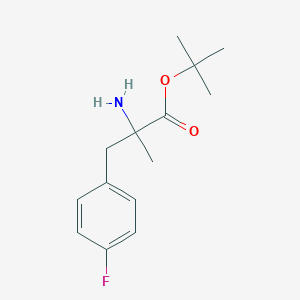![molecular formula C20H18FN5O B2851409 7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-29-2](/img/structure/B2851409.png)
7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has structural similarities with the purine ring . Different studies have investigated derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . It often results in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wirkmechanismus
Target of Action
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been found to exhibit various biological activities, including acting as inhibitors for certain enzymes . .
Mode of Action
It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between Oprea1_110707 and its potential targets could lead to changes in cellular processes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the exact biochemical pathways affected by Oprea1_110707. Related compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to inhibit certain enzymes , which could potentially affect various biochemical pathways depending on the specific enzyme inhibited.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Oprea1_110707’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action. Related compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities, including antitumor and antileukemia activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-11-6-5-7-13(10-11)19-24-20-23-12(2)16(18(22)27)17(26(20)25-19)14-8-3-4-9-15(14)21/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQCKSIRJNNKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

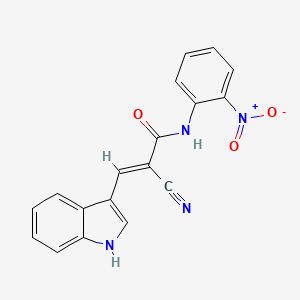
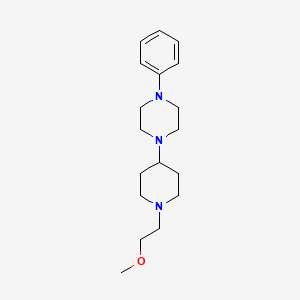
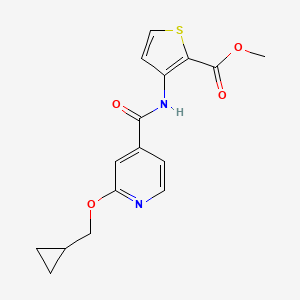
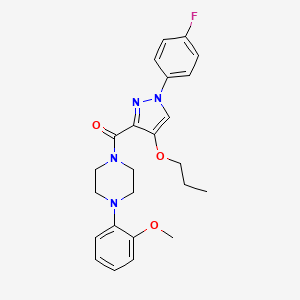
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)
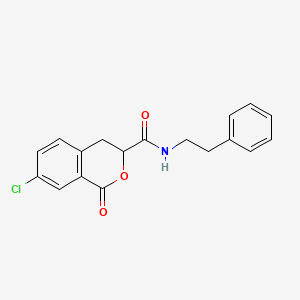
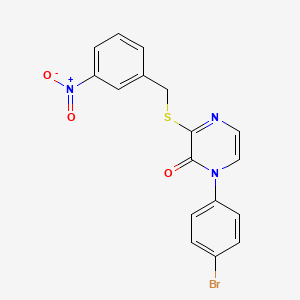
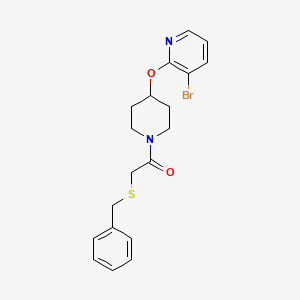
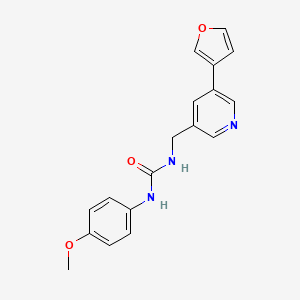
![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
